molecular formula C8H5BrF4O B3114362 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 200956-26-9

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3114362
CAS No.: 200956-26-9
M. Wt: 273.02 g/mol
InChI Key: OMKBUDDSVHSRTC-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4-fluorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products[][3].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are typically carried out under inert atmosphere[][3].

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound[][3].

Scientific Research Applications

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms a new carbon-carbon bond through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
  • 2-Bromo-5-fluoro-1-(2,2,2-trifluoroethoxy)benzene
  • 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Uniqueness

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the trifluoroethoxy group also imparts unique chemical properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKBUDDSVHSRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
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Cc1ccc(S(=O)(=O)OOCC(F)(F)F)cc1
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-fluorophenol (4 g) and 2,2,2-trifluoroethoxy-p-toluene sulphonate (5 g) in dimethylformamide (40 ml) was slowly added sodium hydride (1 g, 60% in oil) and the mixture then heated at 110° C. for 12 h. The solution was cooled, diluted with water (500 ml) and the product extracted into ethyl acetate (2×150 ml). The organic phase was washed with saturated NaHCO3 solution, water, saturated brine and dried (MgSO4). The solvent was removed in vacuo and the residue was chromatographed on silica gel (eluting with diethyl ether/hexane (1:5)) to give the title compound as a colourless oil. 1H NMR (250 MHz, CDCl3) δ4.36 (2H, q, J 8 Hz), 6.91-7.05 (2H, m), and 7.33 (1H, dd, J 8, 3 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Name
2,2,2-trifluoroethoxy-p-toluene sulphonate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
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Quantity
500 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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